molecular formula C12H18BrN5O3 B12909993 2-{[2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl]methoxy}ethan-1-ol CAS No. 493033-63-9

2-{[2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl]methoxy}ethan-1-ol

Cat. No.: B12909993
CAS No.: 493033-63-9
M. Wt: 360.21 g/mol
InChI Key: FSMTWWRDGZRBEL-UHFFFAOYSA-N
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Description

2-{[2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl]methoxy}ethan-1-ol is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine base linked to a bromobutoxy group and an ethan-1-ol moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl]methoxy}ethan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Preparation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide and glycine derivatives.

    Introduction of the Bromobutoxy Group: The bromobutoxy group is introduced via a nucleophilic substitution reaction, where a suitable bromobutyl halide reacts with the purine base.

    Attachment of the Ethan-1-ol Moiety: The final step involves the reaction of the intermediate compound with an ethan-1-ol derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl]methoxy}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The bromobutoxy group can undergo nucleophilic substitution reactions with various nucleophiles to form different substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

2-{[2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl]methoxy}ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl]methoxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to purine receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes such as DNA replication, protein synthesis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-Amino-6-(4-chlorobutoxy)-9H-purin-9-yl]methoxy}ethan-1-ol
  • 2-{[2-Amino-6-(4-iodobutoxy)-9H-purin-9-yl]methoxy}ethan-1-ol
  • 2-{[2-Amino-6-(4-methylbutoxy)-9H-purin-9-yl]methoxy}ethan-1-ol

Uniqueness

2-{[2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl]methoxy}ethan-1-ol is unique due to the presence of the bromobutoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

493033-63-9

Molecular Formula

C12H18BrN5O3

Molecular Weight

360.21 g/mol

IUPAC Name

2-[[2-amino-6-(4-bromobutoxy)purin-9-yl]methoxy]ethanol

InChI

InChI=1S/C12H18BrN5O3/c13-3-1-2-5-21-11-9-10(16-12(14)17-11)18(7-15-9)8-20-6-4-19/h7,19H,1-6,8H2,(H2,14,16,17)

InChI Key

FSMTWWRDGZRBEL-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1COCCO)N=C(N=C2OCCCCBr)N

Origin of Product

United States

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